5-(2-Phenylethynyl)nicotinonitrile
Overview
Description
5-(2-Phenylethynyl)nicotinonitrile is a chemical compound with the molecular formula C14H8N2. It is a derivative of nicotinonitrile, characterized by the presence of a phenylethynyl group attached to the nicotinonitrile core.
Mechanism of Action
Target of Action
Similarly, indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Nitrile-containing pharmaceuticals often work by enhancing binding affinity to the target, improving the pharmacokinetic profile of parent drugs, and reducing drug resistance .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The nitrile group in pharmaceuticals has been associated with improved pharmacokinetic profiles .
Result of Action
Nitrile-containing pharmaceuticals have been approved for the management of a broad range of clinical conditions .
Action Environment
It’s generally recommended to store such compounds in a cool, dry area protected from environmental extremes .
Biochemical Analysis
Cellular Effects
The effects of 5-(2-Phenylethynyl)nicotinonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to bind to active sites of enzymes or regulatory proteins allows it to modulate their activity, leading to changes in biochemical pathways. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular processes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through pathways involving nitrilases, leading to the production of carboxylic acids and ammonia. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its biological activity and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylethynyl)nicotinonitrile typically involves the reaction of 3-acetyl-4-hydroxyquinolone with aromatic aldehydes to form chalcones, which then undergo a Dimroth rearrangement with nucleophilic reagents such as secondary heterocyclic amines or sodium alcoholate . This method provides a convenient route to obtain nicotinonitrile derivatives in fair to good yields.
Industrial Production Methods
Industrial production methods for nicotinonitrile derivatives, including this compound, often involve the ammoxidation of 3-methylpyridine. This process involves the reaction of 3-methylpyridine with ammonia and oxygen to produce nicotinonitrile and water.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylethynyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenylethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, primary amines, and various substituted nicotinonitrile derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2-Phenylethynyl)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific photophysical properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Phenylethynyl)nicotinonitrile include other nicotinonitrile derivatives and pyridine-based compounds. Examples include:
- 2-Amino-4,6-diphenylnicotinonitriles
- Furo[2,3-b]pyridine derivatives
- Pyridine-2(H)-one derivatives
Uniqueness
This compound is unique due to the presence of the phenylethynyl group, which imparts specific chemical and physical properties.
Properties
IUPAC Name |
5-(2-phenylethynyl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-14-8-13(10-16-11-14)7-6-12-4-2-1-3-5-12/h1-5,8,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUQJZCMAPASFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384916 | |
Record name | 5-(2-phenylethynyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671905 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
845266-26-4 | |
Record name | 5-(2-Phenylethynyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845266-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-phenylethynyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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